molecular formula C12H13FO B2651634 [3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287302-38-7

[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B2651634
CAS RN: 2287302-38-7
M. Wt: 192.233
InChI Key: PSCWJCBSBSQUKT-UHFFFAOYSA-N
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Description

[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, commonly referred to as FPPP, is a synthetic compound that belongs to the family of cathinones. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However, its potential applications in scientific research have been a subject of interest for many researchers.

Scientific Research Applications

FPPP has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have a similar mechanism of action to other cathinones, such as methcathinone and mephedrone. FPPP has been used to study the effects of cathinones on dopamine and serotonin transporters, which are important neurotransmitters in the brain. It has also been used to study the effects of cathinones on behavior and locomotor activity in animal models.

Mechanism of Action

FPPP acts as a reuptake inhibitor of dopamine and serotonin transporters, which leads to an increase in the extracellular concentration of these neurotransmitters. This increase in neurotransmitter concentration results in a stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and decreased appetite. FPPP also has a weak affinity for the norepinephrine transporter, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
The effects of FPPP on the central nervous system have been well documented. It has been shown to increase locomotor activity and cause hyperactivity in animal models. FPPP has also been shown to increase dopamine and serotonin release in the brain, which may contribute to its stimulant effects. However, the long-term effects of FPPP on the brain and other organs are not well understood.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. FPPP has also been used in several animal models, which allows for the study of its effects on behavior and locomotor activity. However, FPPP has several limitations for use in lab experiments. It is a psychoactive substance, which may make it difficult to control for confounding variables. Additionally, the long-term effects of FPPP on animal models are not well understood.

Future Directions

For the study of FPPP include the study of its long-term effects and the development of new cathinone derivatives with improved pharmacological properties.

Synthesis Methods

FPPP can be synthesized using a variety of methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride. The purity and yield of the synthesized compound can be improved by using chromatographic techniques.

properties

IUPAC Name

[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-10-3-1-9(2-4-10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCWJCBSBSQUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol

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